molecular formula C24H25ClN2O4 B563887 2-Methoxycarbonyl Loratadine CAS No. 860010-37-3

2-Methoxycarbonyl Loratadine

Cat. No.: B563887
CAS No.: 860010-37-3
M. Wt: 440.924
InChI Key: QCAINJLOQVFTKT-UHFFFAOYSA-N
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Description

2-Methoxycarbonyl Loratadine is a derivative of Loratadine, a second-generation tricyclic antihistamine. It is primarily used in the treatment of allergic reactions by inhibiting the action of histamine, a substance in the body that causes allergic symptoms. This compound is known for its high permeability and low solubility under physiological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycarbonyl Loratadine involves several steps. One common method includes the reaction of Loratadine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are carefully controlled to optimize yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-Methoxycarbonyl Loratadine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydroxide ions in aqueous solution.

Scientific Research Applications

2-Methoxycarbonyl Loratadine has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: The compound is studied for its effects on histamine receptors and its potential use in treating allergic reactions.

    Medicine: Research is ongoing to explore its efficacy and safety in treating various allergic conditions.

    Industry: It is used in the pharmaceutical industry for the development of new antihistamine drugs.

Mechanism of Action

2-Methoxycarbonyl Loratadine exerts its effects by acting as a selective inverse agonist for peripheral histamine H1-receptors. When histamine binds to these receptors, it triggers allergic symptoms. By blocking these receptors, this compound prevents histamine from exerting its effects, thereby alleviating allergic symptoms. The compound is metabolized in the liver to form active metabolites that also contribute to its antihistamine effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxycarbonyl Loratadine is unique due to its methoxycarbonyl group, which enhances its solubility and bioavailability compared to Loratadine. This modification also affects its pharmacokinetic properties, making it a valuable compound for further research and development in the field of antihistamines .

Properties

IUPAC Name

methyl 13-chloro-2-(1-ethoxycarbonylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4/c1-3-31-24(29)27-12-10-15(11-13-27)21-19-8-7-18(25)14-17(19)5-4-16-6-9-20(23(28)30-2)26-22(16)21/h6-9,14H,3-5,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAINJLOQVFTKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C(=O)OC)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652634
Record name Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860010-37-3
Record name Methyl 8-chloro-11-[1-(ethoxycarbonyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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